N-methyl-N-phenyl-1H-benzimidazole-1-carboxamide
Overview
Description
N-methyl-N-phenyl-1H-benzimidazole-1-carboxamide: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The incorporation of a phenyl group and a carboxamide moiety in the benzimidazole structure enhances its chemical and biological properties, making it a compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
N-methyl-N-phenyl-1H-benzimidazole-1-carboxamide is a derivative of the benzimidazole moiety . Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . .
Mode of Action
Benzimidazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzimidazole derivatives have been found to affect various biochemical pathways, leading to downstream effects
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then methylated and phenylated using appropriate reagents .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-phenyl-1H-benzimidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
N-methyl-N-phenyl-1H-benzimidazole-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
1-methyl-1H-benzimidazole: A simpler benzimidazole derivative with similar chemical properties but lacking the phenyl and carboxamide groups.
N-phenyl-1H-benzimidazole: Similar to N-methyl-N-phenyl-1H-benzimidazole-1-carboxamide but without the N-methyl group.
N-methyl-1H-benzimidazole-1-carboxamide: Similar but without the N-phenyl group.
Uniqueness: this compound is unique due to the presence of both N-methyl and N-phenyl groups, which enhance its chemical stability and biological activity. The combination of these groups with the benzimidazole core and carboxamide moiety provides a versatile scaffold for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
N-methyl-N-phenylbenzimidazole-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-17(12-7-3-2-4-8-12)15(19)18-11-16-13-9-5-6-10-14(13)18/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRYKZKXJBWFED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)N2C=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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